1-Amino-1-deoxy-scyllo-inositol

Descripción general

Descripción

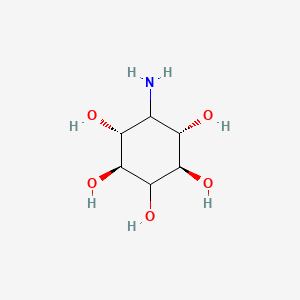

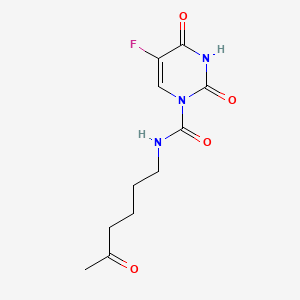

1-Amino-1-deoxy-scyllo-inositol, also known as scyllo-Inosamine, is a compound with the molecular formula C6H13NO5 . It is an off-white crystalline solid .

Molecular Structure Analysis

The molecular structure of 1-Amino-1-deoxy-scyllo-inositol is represented by the SMILES stringO[C@@H]1C@@HC@HC@@HC@H[C@H]1O . The molecular weight is 179.17 g/mol . Physical And Chemical Properties Analysis

1-Amino-1-deoxy-scyllo-inositol is an off-white crystalline solid with a melting point of 237-240 °C (dec.) . It has a molecular weight of 179.17 g/mol .Aplicaciones Científicas De Investigación

Antibiotic Biosynthesis

scyllo-Inosamine: is a key intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics , which include kanamycin, neomycin, butirosin, and gentamicin . The compound is synthesized from D-glucose 6-phosphate by 2-deoxy-scyllo-inosose synthase (DOIS) and plays a crucial role in the production of these vital antibiotics.

Enzymatic Synthesis

Researchers have explored the one-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from D-glucose and polyphosphate, which is a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon . This process involves the use of polyphosphate glucokinases and DOIS, highlighting scyllo-Inosamine’s potential in green chemistry applications.

Streptomycin Biosynthesis

Scyllo-Inosamine 4-kinase: is an enzyme that catalyzes the conversion of scyllo-Inosamine to its 4-phosphate form, which is a step in the biosynthesis of streptomycin . This highlights its role in the production of another important antibiotic, further emphasizing its significance in medical research.

Rhizopine Synthesis

Scyllo-Inosamine is involved in the synthesis of rhizopines in alfalfa nodules . Rhizopines are molecules produced by symbiotic bacteria within plant nodules that can be utilized by the bacteria as a nutrient source, demonstrating an ecological application of scyllo-Inosamine.

Glycosyl Processing Enzymes

Studies on glycosyl processing enzymes indicate that scyllo-Inosamine may play a role in the modification of other compounds . This could have implications for the development of new pharmaceuticals or the improvement of existing ones.

Aminotransferase Characterization

The compound has been used to characterize the doubly functional aminotransferase BtrS in the biosynthesis of 2-deoxystreptamine . This research provides insights into the enzyme’s mechanism and could lead to advancements in the understanding of enzymatic reactions.

Safety and Hazards

Mecanismo De Acción

Target of Action

Scyllo-Inosamine, also known as 1-Amino-1-deoxy-scyllo-inositol, primarily targets the enzyme Scyllo-Inosamine 4-Kinase . This enzyme belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with an alcohol group as acceptor .

Mode of Action

Scyllo-Inosamine interacts with its target, Scyllo-Inosamine 4-Kinase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where ATP and 1-amino-1-deoxy-scyllo-inositol are converted into ADP and 1-amino-1-deoxy-scyllo-inositol 4-phosphate .

Biochemical Pathways

Scyllo-Inosamine plays a crucial role in the biosynthesis of Streptomycin , an aminoglycoside antibiotic . The conversion of Scyllo-Inosamine into 1-amino-1-deoxy-scyllo-inositol 4-phosphate by Scyllo-Inosamine 4-Kinase is a key step in this pathway .

Result of Action

The primary result of Scyllo-Inosamine’s action is the production of 1-amino-1-deoxy-scyllo-inositol 4-phosphate , a crucial intermediate in the biosynthesis of Streptomycin . This contributes to the production of Streptomycin, which has potent antibacterial properties.

Propiedades

IUPAC Name |

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306482 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1-deoxy-scyllo-inositol | |

CAS RN |

527-22-0 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of scyllo-inosamine?

A: Scyllo-inosamine plays a crucial role as a precursor in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a key component of numerous clinically important aminoglycoside antibiotics, such as butirosin, neomycin, and kanamycin [, , ].

Q2: How is scyllo-inosamine involved in bacterial symbiosis?

A: Scyllo-inosamine is a precursor to 3-O-methyl-scyllo-inosamine (3-O-MSI), a type of rhizopine [, , ]. Rhizopines are compounds produced by certain strains of nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within legume root nodules [, , , , ]. These rhizopine-producing strains can catabolize these compounds, giving them a competitive advantage for nodulation and survival in the rhizosphere [, , , , ].

Q3: What is the molecular formula and weight of scyllo-inosamine?

A3: The molecular formula of scyllo-inosamine is C6H13NO5. Its molecular weight is 179.17 g/mol.

Q4: Is there any spectroscopic data available for scyllo-inosamine?

A: Yes, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing scyllo-inosamine and its derivatives [, ]. These studies provide valuable information about the structure and conformation of the molecule.

Q5: How is scyllo-inosamine synthesized in bacteria?

A: In S. meliloti, scyllo-inosamine is synthesized from glucose-6-phosphate through a series of enzymatic reactions. The pathway involves the oxidation of glucose-6-phosphate to 2-deoxy-scyllo-inosose, followed by transamination with L-glutamine catalyzed by the enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) [].

Q6: How is scyllo-inosamine catabolized?

A: Scyllo-inosamine catabolism in S. meliloti is linked to the myo-inositol catabolic pathway []. A key enzyme in this process is myo-inositol dehydrogenase (IdhA), which is essential for both myo-inositol and scyllo-inosamine utilization [].

Q7: Which genes are involved in the biosynthesis and catabolism of rhizopines like 3-O-methyl-scyllo-inosamine?

A: In S. meliloti, the biosynthesis of 3-O-MSI is governed by the mos (methylation of scyllo-inosamine) genes, while its catabolism is controlled by the moc (methylated opine catabolism) genes [, , , , ].

Q8: Where are these genes located in the bacterial genome?

A: Both mos and moc genes are typically located on the symbiotic plasmid (Sym plasmid) of S. meliloti [, ]. This close linkage suggests co-evolution and potential importance in the symbiotic relationship.

Q9: Are these genes present in all S. meliloti strains?

A: No, the presence of mos and moc genes is limited to specific strains of S. meliloti []. These genes are not commonly found in other soil bacteria, making them potentially useful as selectable markers for tracking genetically modified organisms [].

Q10: How is scyllo-inosamine converted to 2-deoxystreptamine in butirosin biosynthesis?

A: The conversion of scyllo-inosamine to DOS in butirosin biosynthesis requires several enzymatic steps. A key enzyme involved in this process is BtrN, a radical SAM dehydrogenase [, , ]. BtrN catalyzes the two-electron oxidation of scyllo-inosamine to amino-dideoxy-scyllo-inosose, an essential precursor to DOS [, ].

Q11: What is unique about the BtrN enzyme?

A: BtrN belongs to a rare subclass of radical SAM enzymes called radical SAM dehydrogenases [, ]. These enzymes utilize a radical-based mechanism for two-electron oxidation reactions, distinct from the more common NAD-dependent dehydrogenases.

Q12: How does the structure of BtrN facilitate its function?

A: BtrN exhibits a unique structural fold compared to other radical SAM enzymes, featuring a (β5/α4) motif instead of the typical (β/α)6 architecture []. This modification in the core fold is thought to be crucial for its interaction with SAM and its substrate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)

![6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine](/img/structure/B1206996.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)

![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)

![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)